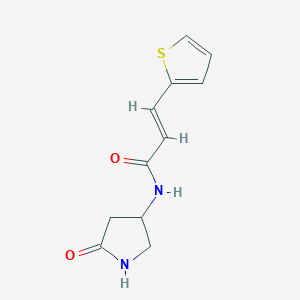

(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(5-oxopyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-10(4-3-9-2-1-5-16-9)13-8-6-11(15)12-7-8/h1-5,8H,6-7H2,(H,12,15)(H,13,14)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOFUMBGWYIDJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CNC1=O)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving 5-oxopyrrolidine derivatives. The synthesis typically involves the formation of the acrylamide moiety, followed by the introduction of thiophene substituents. Characterization methods such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells. In vitro studies revealed that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards non-cancerous cells.

Key Findings:

- Cytotoxicity: The compound reduced the viability of A549 cells significantly compared to control groups treated with standard chemotherapeutics like cisplatin.

- Structure-Activity Relationship: Variations in the substituents on the pyrrolidine and thiophene rings influenced the potency of anticancer activity. Compounds with free amino groups demonstrated enhanced activity compared to those with acetylamino fragments .

| Compound | Structure | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Structure | 10 | 5 |

| Cisplatin | - | 8 | 1 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The selective inhibition of bacterial growth suggests that it could be developed as a novel antimicrobial agent.

Key Findings:

- Activity Against Resistant Strains: The compound exhibited notable efficacy against strains resistant to linezolid and tedizolid.

- Mechanism of Action: Preliminary studies indicate that the compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of derivatives related to this compound:

- Anticancer Studies: In a comparative study, derivatives were tested against A549 cells, revealing that modifications in the thiophene ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups showed increased potency.

- Antimicrobial Studies: Another research highlighted the effectiveness of these compounds against Staphylococcus aureus, demonstrating their potential as alternatives to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Pharmacological and Physicochemical Properties

Brain Permeability and Lipophilicity

Analysis :

- The target compound’s 5-oxopyrrolidinyl group may lower LogP compared to DM497 (predicted LogP ~2.5–3.0), balancing lipophilicity and BBB penetration.

- DM497’s high LogBBB (0.39) correlates with its efficacy in neuropathic pain models, suggesting the target compound’s pyrrolidone group could similarly enhance CNS activity .

Receptor Interactions and Mechanisms

- DM497: Enhances α7 nAChR activity (EC₅₀ = 3.2 µM) and inhibits CaV2.2 channels (IC₅₀ = 8.7 µM), contributing to antinociception in oxaliplatin-induced neuropathy .

- DM490 : Reduces DM497’s effects via α7 nAChR antagonism and CaV2.2 inhibition, highlighting the critical role of N-substituents in functional outcomes .

- PAM-2 : Lacks DM497’s brain permeability but shares α7 nAChR modulation, underscoring the impact of lipophilic groups on pharmacokinetics .

Structural-Activity Relationship (SAR) Insights :

- Thiophen-2-yl groups enhance α7 nAChR binding compared to furan derivatives (e.g., DM490).

- Bulky N-substituents (e.g., p-tolyl in DM497) improve BBB penetration but may reduce receptor affinity compared to smaller groups like pyrrolidone.

Q & A

Q. What are the common synthetic routes for (E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide?

The compound is typically synthesized via coupling reactions between activated acryloyl derivatives and amine-containing intermediates. For example:

- EDCI-mediated coupling : Acylation of 5-oxopyrrolidin-3-amine with (E)-3-(thiophen-2-yl)acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane or DMF yields the target compound .

- Reductive amination : In some cases, intermediates like (E)-3-(thiophen-2-yl)acrylaldehyde are reduced with agents such as DIBAL-H (diisobutylaluminum hydride) before coupling .

- Solvent systems : Ethyl acetate/petroleum ether mixtures are frequently used for purification via column chromatography .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the (E)-configuration of the acrylamide group and the connectivity of the thiophene and pyrrolidinone moieties .

- Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks matching the theoretical mass (284.3 g/mol) .

- X-ray crystallography : Programs like SHELXL and WinGX are used to refine crystal structures, confirming bond lengths, angles, and packing interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP, which combines Becke’s exact exchange and Lee-Yang-Parr correlation) model electronic properties such as:

Q. What biological targets and mechanisms of action have been explored for this compound?

- Enzyme inhibition : Derivatives of this scaffold show activity against Staphylococcus aureus Sortase A, a bacterial virulence factor, with IC values in the micromolar range .

- Receptor modulation : Analogous acrylamides act as positive allosteric modulators (PAMs) of γ-aminobutyric acid type A receptors (GABA), enhancing chloride currents in neuronal cells .

- Antibacterial activity : Halogen-substituted derivatives exhibit improved potency due to enhanced electrophilicity and membrane penetration .

Q. How can researchers resolve contradictions between experimental and computational data?

- Method refinement : Use higher-level DFT functionals (e.g., M06-2X) or post-Hartree-Fock methods (e.g., MP2) to improve accuracy in predicting thermochemical properties .

- Experimental replication : Verify synthesis conditions (e.g., solvent polarity, temperature) that may affect yields or isomer ratios .

- Crystallographic validation : Compare computed geometries with X-ray-derived bond parameters to identify discrepancies in stereoelectronic effects .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) on the thiophene ring enhances enzymatic inhibition but may reduce solubility .

- Stereochemistry : The (E)-configuration is critical for planar alignment with target binding pockets, as Z-isomers show reduced affinity .

- Pyrrolidinone modifications : N-methylation or ring expansion alters conformational flexibility, impacting pharmacokinetic properties .

Q. How does the (E)-configuration influence intermolecular interactions in the solid state?

X-ray studies reveal that the planar (E)-acrylamide group facilitates:

- π-π stacking : Between thiophene rings and aromatic residues in co-crystallized proteins .

- Hydrogen bonding : The carbonyl oxygen of the pyrrolidinone forms strong H-bonds with water or active-site residues, stabilizing crystal lattices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.